molecular formula C19H11ClN4O2 B11421415 7-(3-chloro-4-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

7-(3-chloro-4-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11421415
M. Wt: 362.8 g/mol
InChI Key: VYFNCPTYJFDQML-UHFFFAOYSA-N
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Description

7-(3-chloro-4-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chloro-4-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:

    Formation of the triazatricyclo structure: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-chloro-4-methylphenyl group: This step often involves substitution reactions where the phenyl group is introduced under controlled conditions.

    Oxidation and nitrile formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3-chloro-4-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxo groups or conversion of existing functional groups.

    Reduction: Reduction of oxo groups to hydroxyl groups or other reduced forms.

    Substitution: Replacement of functional groups with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Its interactions with biological molecules could lead to the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its unique structure may allow it to interact with specific molecular targets, leading to potential therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of 7-(3-chloro-4-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(3-chloro-4-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile lies in its specific functional groups and tricyclic structure. These features confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C19H11ClN4O2

Molecular Weight

362.8 g/mol

IUPAC Name

7-(3-chloro-4-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C19H11ClN4O2/c1-11-5-6-13(9-15(11)20)24-17-14(8-12(10-21)18(24)25)19(26)23-7-3-2-4-16(23)22-17/h2-9H,1H3

InChI Key

VYFNCPTYJFDQML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=C(C2=O)C#N)C(=O)N4C=CC=CC4=N3)Cl

Origin of Product

United States

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